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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug Bomedemstat (formerly

known as BO-1236, also IMG-7289 or MK-3543), a first-in-class, orally available, irreversible

inhibitor of lysine-specific demethylase 1 (LSD1), against current therapeutic alternatives for

the treatment of myeloproliferative neoplasms (MPNs).[1][2][3] The data presented is collated

from published clinical trial findings to facilitate an independent verification of Bomedemstat's

performance.

Mechanism of Action
Bomedemstat functions by inhibiting the human enzyme lysine-specific demethylase-1 (LSD1),

an epigenetic regulator that plays a crucial role in the self-renewal of malignant hematopoietic

stem cells and the maturation of megakaryocytes.[1][3] LSD1 is overexpressed in MPNs.[4][5]

By inhibiting LSD1, Bomedemstat aims to control the overproduction of blood cells, particularly

platelets, and potentially modify the disease course.[5][6] Specifically, LSD1 demethylates

histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), which leads to transcriptional repression of

some genes and activation of others. Inhibition of LSD1 by Bomedemstat enhances H3K4

methylation, leading to increased expression of tumor suppressor genes, and promotes H3K9

methylation, which decreases the transcription of tumor-promoting genes.[7]
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To visually represent the underlying biological processes and the structure of clinical

investigations, the following diagrams are provided.

Cell Nucleus

Malignant Hematopoietic Stem Cell

LSD1 (KDM1A)

H3K4me0

Demethylation

Histone H3

H3K4me1/me2

Methylation

Tumor Suppressor Genes

Expression

Gene Repression

Cell Proliferation Abnormal Differentiation

Bomedemstat (BO-1236)

Click to download full resolution via product page

Caption: Mechanism of action of Bomedemstat in inhibiting LSD1.
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Caption: Generalized workflow for Bomedemstat clinical trials.
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Performance Comparison: Bomedemstat vs.
Alternatives
The clinical development of Bomedemstat has focused on two primary MPNs: Essential

Thrombocythemia (ET) and Myelofibrosis (MF).

Bomedemstat in Essential Thrombocythemia (ET)
Alternative: Hydroxyurea is a standard first-line cytoreductive therapy for high-risk ET.[8][9]
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Endpoint/Parameter
Bomedemstat (Phase 2b,
NCT04254978)[10]

Notes

Patient Population

Patients with ET

resistant/intolerant to at least

one standard treatment.

88% of patients previously

treated with hydroxyurea met

ELN criteria for

resistance/intolerance.

Primary Objective

Safety and response (platelet

count ≤400x109/L without

thromboses).

Platelet Count Reduction

91% of patients treated for ≥12

weeks achieved a platelet

count ≤400x109/L.

Median time to response was

8.1 weeks.

Durable Response

83% of patients treated for >24

weeks achieved a durable

response (platelet count

≤400x109/L for ≥12 weeks).

Symptom Improvement (TSS)

In patients with baseline TSS

≥10, 69% showed reductions

at Week 12.

38% had improvements of >10

points.

Mutant Allele Frequency

At Week 24, 87% of evaluable

patients had a decrease in

JAK2 and CALR allele

frequencies.

Mean decrease of -29%.

Common Adverse Events

Dysgeusia (52%), fatigue

(34%), constipation (32%),

arthralgia (27%),

thrombocytopenia (25%).

Ongoing Comparative Trial: A Phase 3 trial (NCT06456346, Shorespan-007) is currently

evaluating Bomedemstat against hydroxyurea in treatment-naive ET patients.[8][9][11][12] The

primary endpoint is the durable clinicohematologic response rate.[8][9][11][12]
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Bomedemstat in Myelofibrosis (MF)
Alternative: Ruxolitinib (a JAK1/2 inhibitor) is the standard of care for managing symptoms and

splenomegaly in intermediate- to high-risk MF.[4][13]

Clinical Trial Data:

Endpoint/Parameter
Bomedemstat (Phase 2,
NCT03136185)[14][15]

Notes

Patient Population

Patients with advanced MF

intolerant, refractory, or

inadequately controlled by

approved therapy.

83% of patients had prior

treatment with ruxolitinib.[15]

Spleen Volume Reduction

(SVR)

At 24 weeks, 64% of evaluable

patients had a reduction in

spleen volume.

28% had an SVR of ≥20%.[14]

Symptom Improvement (TSS)

At 24 weeks, 55% of all

patients had a decrease in

TSS.

22% experienced a decrease

of ≥50%.[14]

Bone Marrow Fibrosis

85% of patients had improved

or stable bone marrow fibrosis

scores post-baseline.[14]

Anemia

90% of transfusion-

independent patients at

baseline had stable or

improved hemoglobin levels.

[14]

44% had an increase of at

least 1.0 g/dL.[14]

Common Adverse Events
Not detailed in the provided

search results.

The treatment was generally

reported as well-tolerated.[14]

[15]

Combination Therapy: A Phase 2 study has also evaluated Bomedemstat in combination with

ruxolitinib for patients with MF, demonstrating safety and favorable efficacy in both JAK

inhibitor-naive and previously treated patients.[13]
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Experimental Protocols
Phase 2b Study in Essential Thrombocythemia
(NCT04254978)

Study Design: An ongoing, global, open-label, Phase 2b study.[10]

Participants: Patients with ET requiring cytoreductive therapy who are resistant or intolerant

to at least one standard treatment, with a platelet count >450x109/L and hemoglobin ≥10

g/dL.[10]

Intervention: Bomedemstat administered orally once daily. The starting dose is 0.6 mg/kg/d,

titrated to maintain a platelet count of 200-400x109/L.[10]

Primary Outcome Measures: Safety and the proportion of patients achieving a platelet count

≤400x109/L without thrombotic events.[10]

Key Secondary Outcome Measures: Durability of response, symptom improvement as

measured by the Total Symptom Score (TSS), and reduction in white blood cell counts and

mutation burden.[10]

Phase 2 Study in Advanced Myelofibrosis
(NCT03136185)

Study Design: An ongoing, global, open-label, Phase 2 study.[15]

Participants: Patients with intermediate-2 or high-risk MF who are intolerant, refractory,

resistant, or inadequately controlled by approved therapy, with a platelet count ≥100 x 109/L.

[15]

Intervention: Bomedemstat administered orally once daily. The starting dose is 0.6 mg/kg/d,

with titration as needed to achieve a target platelet count of 50-75x109/L.[15]

Primary Outcome Measures: Safety, reduction in spleen volume as measured by MRI/CT,

and reduction in total symptom scores (TSS) using the MPN-SAF instrument.[15]
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Key Secondary Outcome Measures: Changes in bone marrow fibrosis, anemia, and the

allelic frequencies of mutations.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Independent Verification of Bomedemstat (BO-1236)
Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667345#independent-verification-of-bo-1236-s-
published-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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